molecular formula C13H21N B12986477 (S)-1-(2,4-Dimethylphenyl)pentan-1-amine

(S)-1-(2,4-Dimethylphenyl)pentan-1-amine

Cat. No.: B12986477
M. Wt: 191.31 g/mol
InChI Key: NRYAWKHWJAFSAV-ZDUSSCGKSA-N
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Description

(S)-1-(2,4-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center, making it optically active. The compound is characterized by a pentan-1-amine backbone with a 2,4-dimethylphenyl substituent at the first carbon. This structural motif is common in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dimethylphenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the chiral amine to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dimethylphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties, possibly as a precursor to drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dimethylphenyl)pentan-1-amine involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,4-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound, with different optical activity.

    1-(2,4-Dimethylphenyl)butan-1-amine: A homologous compound with a shorter carbon chain.

    1-(2,4-Dimethylphenyl)hexan-1-amine: A homologous compound with a longer carbon chain.

Uniqueness

(S)-1-(2,4-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral center and the presence of the 2,4-dimethylphenyl group, which may impart distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1

InChI Key

NRYAWKHWJAFSAV-ZDUSSCGKSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=C(C=C1)C)C)N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)C)C)N

Origin of Product

United States

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